5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC13865347
Molecular Formula: C12H8ClN3
Molecular Weight: 229.66 g/mol
* For research use only. Not for human or veterinary use.
![5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine -](/images/structure/VC13865347.png)
Specification
Molecular Formula | C12H8ClN3 |
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Molecular Weight | 229.66 g/mol |
IUPAC Name | 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C12H8ClN3/c13-11-6-7-16-12(15-11)10(8-14-16)9-4-2-1-3-5-9/h1-8H |
Standard InChI Key | PWMAELDIAWYAQS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl |
Canonical SMILES | C1=CC=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a pyrazolo[1,5-a]pyrimidine core substituted with chlorine at position 5 and a phenyl group at position 3 (Figure 1). Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₁₂H₈ClN₃ |
Molecular Weight | 229.67 g/mol |
CAS Number | 1956386-12-1 |
logP | ~3.1 (predicted) |
Solubility | Low aqueous solubility |
Hydrogen Bond Acceptors | 3 |
Polar Surface Area | ~40 Ų |
The chlorine atom enhances electrophilicity, while the phenyl group contributes to π-π stacking interactions in kinase binding pockets .
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine typically involves a multi-step process:
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Cyclization: Aryl-substituted acetonitrile reacts with N,N-dimethylformamide dimethyl acetal to form 3-(dimethylamino)-2-(phenyl)acrylonitrile .
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Hydrazine Treatment: Reaction with hydrazine in ethanol yields 4-phenyl-1H-pyrazol-5-amine .
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Pyrimidine Ring Formation: Cyclization with N-methyl uracil under basic conditions produces 3-phenylpyrazolo[1,5-a]pyrimidinone .
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Chlorination: Treatment with POCl₃ replaces the hydroxyl group with chlorine, yielding the final product .
Alternative methods utilize calcium carbide as an alkyne source for one-pot syntheses, improving efficiency .
Derivative Synthesis
Modifications at positions 3 and 5 are critical for optimizing activity:
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5-Position: Amination with trans-4-aminocyclohexanol enhances Pim-1 inhibition (IC₅₀ = 27 nM) .
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3-Position: Electron-withdrawing groups (e.g., -CF₃, -Cl) improve potency compared to -OCF₃ .
Biological Activity and Mechanism
Kinase Inhibition Profile
The compound exhibits dual inhibition of Pim-1 and Flt-3 kinases:
Kinase | IC₅₀ (nM) | Selectivity (S(50)) |
---|---|---|
Pim-1 | 27–45 | 0.14 |
Flt-3 | 54–405 | — |
Selectivity profiling against 119 kinases revealed >95% inhibition only for Pim-1 and TRKC, underscoring its specificity .
Cellular Effects
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BAD Phosphorylation Inhibition: Reduces BAD phosphorylation at Ser112 (EC₅₀ = 0.5–1 μM), inducing apoptosis in cancer cells .
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Clonogenic Survival Suppression: Inhibits 2D colony formation at submicromolar concentrations, mimicking Pim-1 knockdown effects .
Structure-Activity Relationships (SAR)
Key SAR insights include:
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5-Position Dominance: The 5-substituent contributes ~100-fold potency increase vs. 3-substituents (10-fold) .
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Linker Length: Shortening the 5-position linker (e.g., 15a vs. 14a) abolishes activity, emphasizing spatial requirements .
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Electron-Withdrawing Groups: -Cl and -CF₃ at position 3 enhance kinase binding vs. -OCF₃ .
Pharmacological Applications
Combination Therapies
Synergy with BCL-2 inhibitors (e.g., venetoclax) is hypothesized due to BAD pathway modulation .
Comparative Analysis with Analogues
Parameter | 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine | SGI-1776 (Imidazo[1,2-b]pyridazine) |
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Pim-1 IC₅₀ | 27 nM | 7 nM |
hERG IC₅₀ | >30 μM | 1.94 μM |
Kinase Selectivity (S(50)) | 0.14 | 0.35 |
Clinical Status | Preclinical | Phase I (discontinued) |
The pyrazolo[1,5-a]pyrimidine scaffold offers superior safety without sacrificing potency .
Future Directions
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In Vivo Efficacy Studies: Further validation in xenograft models is needed to assess tumor regression and bioavailability .
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Prodrug Development: Addressing poor solubility through prodrug formulations (e.g., phosphate esters).
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Polypharmacology: Exploiting dual Pim-1/Flt-3 inhibition for combinatorial targeting in resistant cancers .
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